Chemical structure and properties of Midodrine R-isomer HCl
Chemical structure and properties of Midodrine R-isomer HCl
Whitepaper: Chemical Structure, Pharmacodynamics, and Analytical Resolution of Midodrine R-isomer HCl
Executive Summary
Midodrine hydrochloride is a widely utilized peripheral α1 -adrenergic receptor agonist indicated for the management of symptomatic orthostatic hypotension and dysautonomia. Administered clinically as a racemic mixture, midodrine is a prodrug that undergoes enzymatic deglycination to form the active metabolite, desglymidodrine. However, stereochemical profiling reveals that the pharmacological efficacy is stereospecific, residing exclusively within the (-)-enantiomer, which corresponds to the (R)-configuration. This technical guide provides an in-depth analysis of the physicochemical properties, receptor-level pharmacodynamics, and laboratory protocols for the chiral resolution and validation of Midodrine R-isomer HCl.
Chemical Structure & Physicochemical Properties
Midodrine, chemically designated as 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, contains a single chiral center at the β -carbon of the ethanolamine side chain[1][2]. While clinical formulations utilize the racemate (a 1:1 mixture of R and S enantiomers), advanced pharmacological studies isolate the R-isomer due to its exclusive bioactivity[1].
The hydrochloride salt of the R-isomer enhances aqueous solubility, making it highly suitable for both oral formulation and in vitro aqueous assays.
Table 1: Physicochemical Profile of Midodrine R-isomer HCl
| Property | Data / Value |
| Chemical Name | (R)-2-amino-N-(2-(2,5-dimethoxyphenyl)-2-hydroxyethyl)acetamide hydrochloride |
| CAS Registry Number | 133163-28-7[3] |
| Molecular Formula | C₁₂H₁₉ClN₂O₄[3] |
| Molecular Weight | 290.74 g/mol [3] |
| Stereochemistry | (R)-configuration; (-)-optical rotation[1][2] |
| Log P (Experimental) | -0.5 (Prodrug) / ~0.15 (Active Metabolite)[2] |
| Solubility | Soluble in water; sparingly soluble in methanol[2] |
Pharmacodynamics & Mechanism of Action
The Prodrug Rationale
Midodrine itself is essentially devoid of direct receptor activity. It was rationally designed as a prodrug by attaching a glycine moiety to the primary amine of desglymidodrine[4].
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Causality of Design: Direct administration of desglymidodrine causes severe gastrointestinal irritation and erratic absorption. The glycine conjugation in midodrine masks this reactivity, yielding an absolute oral bioavailability of 93%[2][5].
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Activation: Upon systemic absorption, ubiquitous amidases/peptidases in the systemic circulation and liver cleave the amide bond, releasing the active (R)-desglymidodrine[1][4].
Receptor Stereospecificity
(R)-desglymidodrine is a potent, selective agonist of the α1 -adrenergic receptor ( α1 -AR)[2]. The receptor's orthosteric binding pocket exhibits strict chiral recognition. The (R)-configuration allows the β -hydroxyl group to form a critical hydrogen bond with specific serine residues (e.g., Ser207) in the transmembrane domain of the GPCR, stabilizing the active receptor conformation. The (S)-enantiomer cannot achieve this spatial alignment and is therefore pharmacologically inactive[1].
Blood-Brain Barrier (BBB) Exclusion
A critical feature of (R)-desglymidodrine is its inability to cross the blood-brain barrier[2][4]. At physiological pH (7.4), the primary amine is protonated. Combined with its low lipophilicity (Log P ~ 0.15), the molecule is highly hydrophilic, restricting passive diffusion into the CNS[2]. This ensures that its vasoconstrictive effects remain strictly peripheral, avoiding central sympathomimetic side effects such as anxiety or addiction[6].
MoA: Conversion of Midodrine to Desglymidodrine and α1-AR Signaling.
Pharmacokinetics
The pharmacokinetic profile of midodrine is characterized by a rapid onset and a sustained metabolic tail, driven by the conversion rate of the prodrug.
Table 2: Pharmacokinetic Parameters (Oral Administration)
| Parameter | Midodrine (Prodrug) | Desglymidodrine (Active Metabolite) |
| Bioavailability | 93%[2] | N/A (Generated systemically) |
| Tmax (Time to Peak) | 20 - 30 minutes[5] | 1 - 2 hours[2][5] |
| Elimination Half-Life (t½) | ~25 - 30 minutes[2][5] | 3 - 4 hours[2][5] |
| Clearance Mechanism | Enzymatic hydrolysis | Renal excretion (active tubular secretion) |
Experimental Workflows & Analytical Protocols
To study the isolated effects of the R-isomer, researchers must separate the commercial racemic mixture. The following protocols detail a self-validating system for chiral resolution and subsequent pharmacodynamic testing.
Protocol 1: Chiral Resolution via HPLC
This protocol utilizes a Chiralcel OD-H stationary phase, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel[1].
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare an isocratic mobile phase of Hexane / Ethanol / Diethylamine (DEA) at a ratio of 80:20:0.1 (v/v/v).
-
Causality Check: The addition of DEA is non-negotiable. Without a basic modifier, the primary amine of midodrine will undergo secondary interactions with unendcapped silanol groups on the silica matrix, causing severe peak tailing and destroying enantiomeric resolution.
-
-
Sample Preparation: Dissolve racemic Midodrine HCl in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
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Chromatographic Conditions: Set the flow rate to 1.0 mL/min. Maintain the column compartment at 25°C. Monitor UV absorbance at 254 nm.
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Fraction Collection: The carbamate cavities of the OD-H column selectively retain the (+)-isomer longer due to steric hindrance[1]. Collect the first eluting peak, which corresponds to the (-)-enantiomer (R-isomer)[1].
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Desalting and Lyophilization: Evaporate the organic solvents under a gentle stream of nitrogen, reconstitute in ultra-pure water, and lyophilize to obtain the pure R-isomer powder.
Workflow for the chiral separation and validation of Midodrine R-isomer.
Protocol 2: In Vitro Pharmacodynamic Validation (Aortic Ring Assay)
To validate the biological activity of the isolated R-isomer, an ex vivo vascular reactivity assay is employed[1].
Step-by-Step Methodology:
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Tissue Preparation: Isolate the descending thoracic aorta from a New Zealand White rabbit. Clean the tissue of adhering fat and connective tissue, and cut into 2-3 mm rings.
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Causality Check: The rabbit thoracic aorta is selected due to its dense population of α1 -adrenergic receptors, providing a highly sensitive model for vasopressor activity[1].
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-
Organ Bath Setup: Suspend the rings in 10 mL organ baths containing Krebs-Henseleit solution maintained at 37°C. Aerate continuously with 95% O₂ / 5% CO₂ to maintain tissue viability and a physiological pH of 7.4.
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Metabolic Activation (Critical Step): Because midodrine is a prodrug, applying it directly to the isolated tissue will yield false-negative results. The isolated R-midodrine must first be subjected to alkaline hydrolysis (e.g., using 0.1 M NaOH followed by neutralization) to generate (R)-desglymidodrine prior to the assay[1].
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Dose-Response Measurement: Apply cumulative concentrations of (R)-desglymidodrine ( 10−9 to 10−5 M) to the bath. Record isometric tension using a force-displacement transducer. The R-isomer will demonstrate a robust, dose-dependent contractile response, whereas the S-isomer control will remain flat[1].
References
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Quaglia, M. G., et al. "Chiral investigation of midodrine, a long-acting alpha-adrenergic stimulating agent." ResearchGate. Available at:[Link]
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"Midodrine." Wikipedia, The Free Encyclopedia. Available at: [Link]
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"Midodrine Hydrochloride Monograph." Health Canada. Available at:[Link]
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"MIDODRINE (PD010170)." Probes & Drugs. Available at:[Link]
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"Severe Hypertension and Bradycardia Secondary to Midodrine Overdose." National Center for Biotechnology Information (PMC). Available at:[Link]
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"Midodrine treatment in children with recurrent vasovagal syncope." Cambridge University Press. Available at:[Link]
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- 3. Midodrine (R-isomer HCl) | CymitQuimica [cymitquimica.com]
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